Structural and Functional Profiling of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine: A Senior Application Scientist’s Guide to Unsymmetrical Polyamine Scaffolds
Structural and Functional Profiling of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine: A Senior Application Scientist’s Guide to Unsymmetrical Polyamine Scaffolds
Executive Summary
In the landscape of modern drug discovery and materials science, unsymmetrical polyamines serve as critical building blocks for active pharmaceutical ingredients (APIs), G-protein-coupled receptor (GPCR) ligands, and transition metal chelators. N1-Cyclohexyl-N3-ethyl-1,3-propanediamine (CAS 1026885-96-0)[1] represents a highly specialized, unsymmetrical diamine scaffold. By breaking the molecular symmetry inherent in traditional polyamines, this compound offers finely tuned lipophilicity, altered crystal packing, and highly specific bidentate coordination geometries.
This whitepaper provides an authoritative, causality-driven guide to the molecular architecture, synthetic methodology, and analytical validation of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine, designed for researchers engineering next-generation therapeutics.
Molecular Architecture & Physicochemical Profiling
The structural brilliance of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine (CCNCCCNC1CCCCC1) lies in its tripartite architecture:
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The 1,3-Propanediamine Core: Provides a flexible, 3-carbon linker that is the optimal length for forming stable 6-membered chelate rings with transition metals (e.g., Pt, Pd, Ru)[2].
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The N1-Cyclohexyl Group: Introduces significant steric bulk and lipophilicity. This moiety acts as a hydrophobic anchor, enhancing membrane permeability and dictating the spatial geometry of the molecule when binding to receptor pockets or metal centers[3].
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The N3-Ethyl Group: A smaller lipophilic footprint that fine-tunes the pKa of the secondary amine, ensuring the molecule maintains optimal ionization states at physiological pH without introducing excessive steric hindrance.
Table 1: Physicochemical Properties & Pharmacological Causality
| Property | Value | Causality / Implications for Drug Design |
| CAS Number | 1026885-96-0 | Unique identifier for structural verification and sourcing[1]. |
| Molecular Formula | C₁₁H₂₄N₂ | Defines the aliphatic, unsymmetrical polyamine scaffold. |
| Molecular Weight | 184.32 g/mol | Low MW allows for high ligand efficiency (LE) in metal complexes. |
| TPSA | 24.1 Ų | Excellent membrane permeability (well below the 140 Ų limit for CNS penetration)[3]. |
| LogP (Estimated) | ~2.1 | Optimal lipophilicity for passive diffusion across lipid bilayers. |
| H-Bond Donors / Acceptors | 2 / 2 | Facilitates bidentate coordination and target-specific hydrogen bonding. |
| Rotatable Bonds | 6 | Provides the conformational flexibility needed for target induced-fit binding[3]. |
Causality-Driven Synthetic Methodology
Synthesizing unsymmetrical diamines presents a significant challenge: direct alkylation of 1,3-propanediamine with alkyl halides inevitably leads to a statistical mixture of mono-, di-, and over-alkylated byproducts. To achieve absolute structural control, we employ a stepwise reductive amination strategy.
Protocol 1: Stepwise Synthesis of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine
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Step 1: Mono-Protection (Selectivity Control)
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Procedure: Dissolve 1,3-propanediamine (10 eq) in dichloromethane (DCM) at 0°C. Add di-tert-butyl dicarbonate (Boc₂O, 1 eq) dropwise over 2 hours.
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Causality: The severe stoichiometric imbalance (10:1) ensures that the highly reactive primary amines are statistically driven toward mono-protection, preventing di-Boc formation.
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Self-Validation Checkpoint: TLC (Ninhydrin stain) must reveal a single major spot (Rf ~0.3 in 9:1 DCM:MeOH with 1% NH₄OH) distinct from the baseline diamine.
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Step 2: First Reductive Amination (N1-Alkylation)
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Procedure: To the mono-Boc amine in 1,2-dichloroethane (DCE), add cyclohexanone (1.0 eq) and stir for 30 mins to form the iminium ion. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
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Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted ketone, preventing alcohol byproducts.
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Step 3: Deprotection (Cleavage)
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Procedure: Treat the purified intermediate with 50% trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature, followed by basic workup (1M NaOH).
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Self-Validation Checkpoint: ESI-MS must confirm the quantitative disappearance of the [M+H]⁺ peak corresponding to the Boc-protected mass, yielding the free primary amine.
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Step 4: Second Reductive Amination (N3-Alkylation)
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Procedure: React the deprotected amine with acetaldehyde (1.0 eq) in DCE at 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
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Causality: Acetaldehyde is highly reactive. Performing the reaction at 0°C controls the reaction kinetics, strictly preventing diethylation at the N3 position.
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Caption: Stepwise reductive amination workflow for unsymmetrical diamine synthesis.
Pharmacological Applications: Chelation & Cytotoxicity
Derivatives of 1,3-propanediamine, particularly those bearing bulky cycloalkyl groups, have demonstrated profound utility as bidentate ligands in the synthesis of Platinum(II) and Palladium(II) antineoplastic complexes[2]. The unsymmetrical nature of N1-Cyclohexyl-N3-ethyl-1,3-propanediamine forces the resulting metal complex into a specific steric conformation. When this complex intercalates with DNA, the bulky cyclohexyl group creates severe localized distortion in the DNA double helix, preventing repair mechanisms and triggering apoptosis in leukemic cell lines[4].
Caption: Mechanism of action for diamine-metal chelate complexes in oncology.
Analytical Validation & Quality Control
To utilize this compound in preclinical pharmacokinetic studies, a highly sensitive and selective bioanalytical method is mandatory. Based on validated methodologies for structurally analogous ethylenediamine and 1,3-propanediamine derivatives[4], we deploy an Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol.
Protocol 2: UHPLC-MS/MS Quantification in Biological Matrices
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Step 1: Protein Precipitation (Sample Prep)
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Procedure: To 50 µL of biological matrix (e.g., mouse serum), add 250 µL of ice-cold acetonitrile (ACN) containing the internal standard (IS). Vortex for 2 minutes.
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Causality: A 1:5 ratio of aqueous serum to organic ACN rapidly denatures binding proteins while efficiently extracting the lipophilic diamine into the organic supernatant[2].
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Step 2: Centrifugation & Isolation
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Procedure: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
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Self-Validation Checkpoint: Visual inspection must confirm a tightly packed protein pellet. A cloudy supernatant indicates incomplete precipitation, requiring re-centrifugation.
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Step 3: Chromatographic Separation
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Procedure: Inject 2 µL onto a C18 column (e.g., Zorbax Eclipse Plus, 1.8 µm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B).
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Causality: Formic acid acts as an ion-pairing agent, ensuring complete protonation of both secondary amines. This prevents peak tailing on the silica column and drastically enhances Electrospray Ionization (ESI+) efficiency.
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Step 4: Selected Reaction Monitoring (SRM)
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Procedure: Operate the mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transitions.
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Table 2: UHPLC-MS/MS SRM Transitions for Bioanalytical Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Causality for Selection |
| Target Compound | 185.2 [M+H]⁺ | 102.1 | 20 eV | Cleavage of the N1-cyclohexyl bond yields a highly stable, abundant fragment. |
| Target Compound | 185.2 [M+H]⁺ | 84.1 | 25 eV | Secondary confirmation transition via cyclohexyl ring fragmentation. |
| Internal Standard | 199.2[M+H]⁺ | 116.1 | 20 eV | The propyl analog provides identical ionization efficiency and matrix effects. |
References
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Tubić, B. K., et al. (2017). Highly sensitive UHPLC-MS/MS method for quantification of ethylenediamine-N, N′-di-2-(3-cyclohexyl) propanoic acid derivatives in mouse serum. Acta Chromatographica, 29(2), 1-18.
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ChemSrc (2026). CAS 1026885-96-0: N1-Cyclohexyl-N3-ethyl-1,3-propanediamine. Chemical Database.
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18718, N-Cyclohexyl-1,3-propanediamine.
